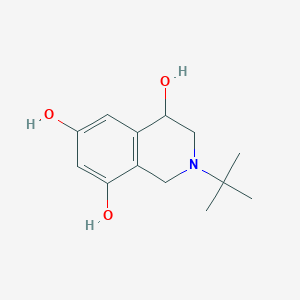

Terbutaline Impurity B

Overview

Description

Terbutaline Impurity B is used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Terbutaline and its related formulations . It is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of the respective drug formulation . The impurity was identified as N-tert-Butyl-N-[2-(3, 5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide .

Synthesis Analysis

The synthesis of Terbutaline and its impurities is a complex process. A patent describes a synthesis method of a terbutaline intermediate . The method adopts a single solvent for reaction, can be recycled, has a simplified process and simple post-treatment operation .Molecular Structure Analysis

The molecular structure of this compound was characterized using accurate mass quadrupole time-of-flight (Q-TOF) LC–MS/MS and NMR (1H, 13C, DEPT) .Chemical Reactions Analysis

Terbutaline sulfate was found to be highly susceptible to oxidative, alkaline hydrolytic, and alkaline photolytic conditions . The most probable mechanisms for the formation of degradation products have been proposed .Scientific Research Applications

Identification and Characterization in Drug Substances

- Impurity Isolation and Characterization : A study identified an unknown impurity in Terbutaline Sulfate, characterized as N-tert-Butyl-N-[2-(3, 5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide, or Impurity-1a. This impurity was isolated using preparative HPLC and characterized using spectroscopic studies like accurate mass quadrupole time-of-flight (Q-TOF) LC–MS/MS and NMR. The study emphasizes the importance of identifying and characterizing impurities in drug substances for quality control and safety (Patil et al., 2021).

Analytical Methods for Determination of Enantiomeric Purity

- Capillary Electrophoresis Using Cyclodextrins : Another research explored using cyclodextrins in capillary electrophoresis for determining the enantiomeric purity of (-) terbutaline. This method is significant for ensuring the therapeutic efficacy and safety of the drug, as different enantiomers can have varied pharmacological effects (de Boer & Ensing, 1998).

Stability-Indicating Methods for Drug Formulations

- Stability-Indicating LC Method : A study developed a liquid chromatographic method for determining terbutaline sulfate and its potential impurities in drug substances and products. This method is crucial for ensuring the stability and efficacy of pharmaceutical formulations containing terbutaline sulfate (Rao et al., 2014).

Identification and Characterization of Maillard Reaction Products

- Maillard Reaction with Lactose : Research on salbutamol and terbutaline showed that they react with lactose, an inactive ingredient in tablets, to form Maillard reaction products. Identifying these products is important for understanding drug-excipient interactions that can affect drug stability and efficacy (El-Zaher et al., 2014).

Electrochemical Detection and Quantification

- Composite Electrode-Based Determination : A study developed a method using a composite electrode of multi-walled carbon nanotubes and zirconium oxide nanoparticles for the determination of terbutaline. This method offers a sensitive and accurate approach for drug quantification in pharmaceuticals and biological samples (Baytak et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the study of Terbutaline Impurity B could involve further investigation into its formation during the synthesis of Terbutaline, its impact on the efficacy and safety of Terbutaline formulations, and the development of more efficient methods for its detection and quantification .

properties

IUPAC Name |

2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16/h4-5,12,15-17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKYGSKCDUZPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

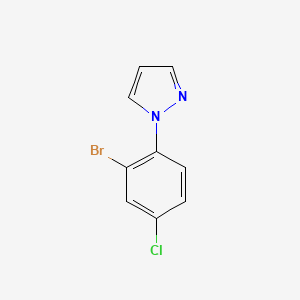

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)

![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)

![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)